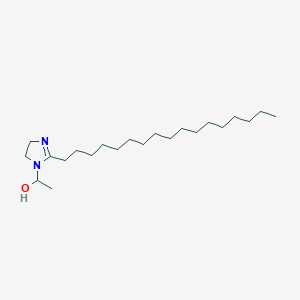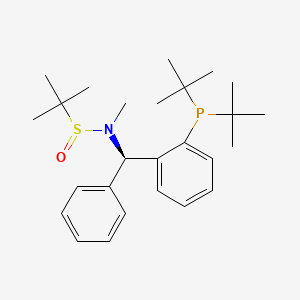
(R)-N-((R)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a phosphino group, a sulfinamide group, and multiple tert-butyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the use of Grignard reagents, which are organomagnesium compounds known for their strong nucleophilic properties . The reaction conditions must be strictly anhydrous to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the synthesis process and verifying the structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions involving the phosphino group can produce a wide range of phosphine derivatives.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form stable complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to form stable complexes with metal ions and other molecules. The phosphino group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and other biological targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfide
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both phosphino and sulfinamide groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C26H40NOPS |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30?/m1/s1 |
Clave InChI |
KJFQHFCHUMQGIB-ZCQJSQKNSA-N |
SMILES isomérico |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




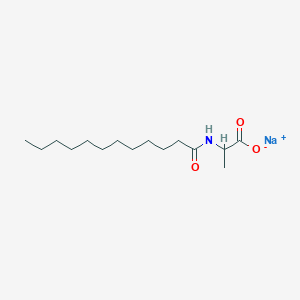

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)
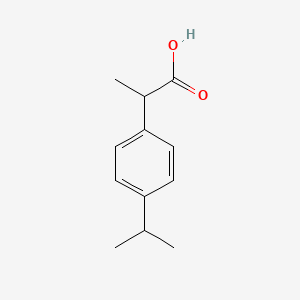

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
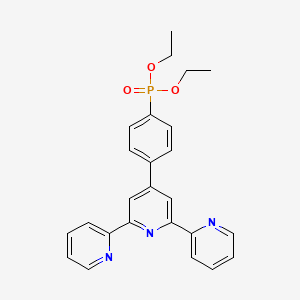

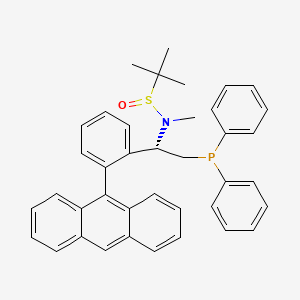
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
